2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol
Overview
Description
2,3-Difluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two fluorine atoms at the 2 and 3 positions of the benzene ring, a hydroxyl group at the 4 position, and a propyl-substituted bicyclohexyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)phenol typically involves multiple steps. One common method starts with the fluorination of a suitable precursor, such as 2,3-dichloro-4-nitrophenol, using reagents like boron trifluoride (BF3) and boron difluoride (BF2H) in an ether solvent . The resulting intermediate is then subjected to hydrolysis to yield the desired difluorophenol compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
2,3-Difluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-4-nitrophenol: Similar structure but with a nitro group instead of the propyl-substituted bicyclohexyl group.
4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)-1,1’-biphenyl: Contains an ethoxy group and a biphenyl structure.
2’,3,4,5-Tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Features additional fluorine atoms and a terphenyl structure.
Uniqueness
2,3-Difluoro-4-(4’-propyl[1,1’-bicyclohexyl]-4-yl)phenol is unique due to its combination of fluorine atoms, a hydroxyl group, and a propyl-substituted bicyclohexyl group. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications.
Biological Activity
2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol, a fluorinated phenolic compound, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, highlighting its cytotoxicity and antibacterial activity.
- Molecular Formula : C22H32F2O
- Molecular Weight : 350.49 g/mol
- CAS Number : 431947-34-1
Synthesis
The synthesis of this compound typically involves the introduction of fluorine atoms into the phenolic ring and the attachment of the bicyclohexyl moiety. Various synthetic pathways have been explored to optimize yield and purity.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines. A notable study assessed its effects on the COLO201 human colorectal adenocarcinoma cell line and the MDA-MB-231 breast cancer cell line using the MTT assay.
Cell Line | IC50 (µM) | Effect |
---|---|---|
COLO201 | 15 | High sensitivity to treatment |
MDA-MB-231 | 30 | Resistance observed |
The compound demonstrated a dose-dependent cytostatic effect, particularly in COLO201 cells where cell cycle arrest occurred at the G2/M phase. In contrast, MDA-MB-231 cells showed a decrease in proliferation index across all concentrations tested.
Antibacterial Activity
The antibacterial properties of this compound were evaluated against a panel of Gram-positive and Gram-negative bacteria. The difluorophenol moiety has been shown to enhance antibacterial activity.
Microorganism | MIC (µg/mL) | Activity |
---|---|---|
Mycobacterium smegmatis | 8 | High susceptibility |
Staphylococcus aureus | 16 | Moderate activity |
Escherichia coli | 32 | Low activity |
These results indicate that the compound's structure contributes to its lipophilicity and hydrogen bonding capabilities, which are crucial for its interaction with bacterial membranes.
Study on Antitumor Activity
In a comprehensive study published in MDPI, derivatives of similar fluorinated compounds were tested for their antitumor effects. The findings suggested that compounds with similar structural features exhibited selective cytotoxicity towards tumor cells while sparing normal fibroblasts. This selectivity is essential for developing therapeutic agents with reduced side effects.
Research on Fluorinated Compounds
A review article highlighted the broader implications of fluorinated compounds in medicinal chemistry. It noted that fluorination often enhances biological activity through improved metabolic stability and bioavailability. Compounds like this compound exemplify this trend by demonstrating both cytotoxic and antibacterial properties.
Properties
IUPAC Name |
2,3-difluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30F2O/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-13-19(24)21(23)20(18)22/h12-17,24H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAQHDDDUCYXMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)O)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30F2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155561 | |
Record name | 2,3-Difluoro-4-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601155561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207448-09-7 | |
Record name | 2,3-Difluoro-4-[(trans,trans)-4′-propyl[1,1′-bicyclohexyl]-4-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601155561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 2,3-difluoro-4-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.824 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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